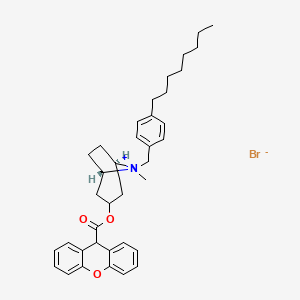
Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a carbamic acid moiety linked to a phenyl group substituted with a nonyloxy chain, and a 1-azabicyclo(2.2.2)octane ester, forming a monohydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with the preparation of an acyclic starting material containing the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, can be employed to construct the oxygenated 2-azabicyclo[2.2.1]heptane structures, which are related to the target compound .
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its unique structure and biological activity .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The 1-azabicyclo(2.2.2)octane moiety is known to interact with nicotinic acetylcholine receptors, influencing neurotransmission and cognitive functions . The phenylcarbamate structure may also contribute to its biological activity by modulating enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other carbamate esters and azabicyclo derivatives, such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-chinolincarboxamide (EVP-5141) . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: Carbamic acid, (2-(nonyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is unique due to its combination of a nonyloxy-substituted phenyl group and a 1-azabicyclo(2.2.2)octane ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
151643-53-7 |
|---|---|
Fórmula molecular |
C23H37ClN2O3 |
Peso molecular |
425.0 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl N-(2-nonoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H36N2O3.ClH/c1-2-3-4-5-6-7-10-17-27-21-12-9-8-11-20(21)24-23(26)28-22-18-25-15-13-19(22)14-16-25;/h8-9,11-12,19,22H,2-7,10,13-18H2,1H3,(H,24,26);1H |
Clave InChI |
ZHRVRXZBRVGHRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



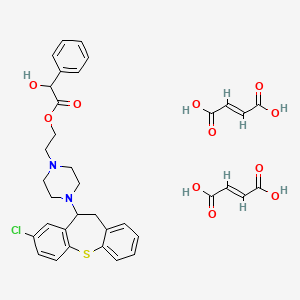
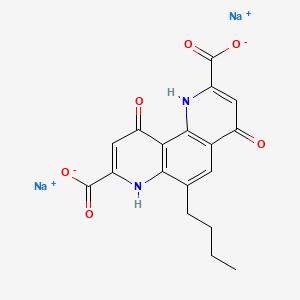

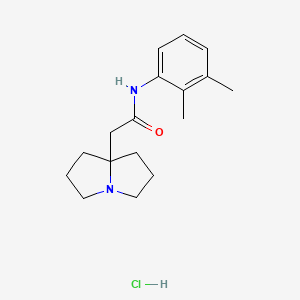
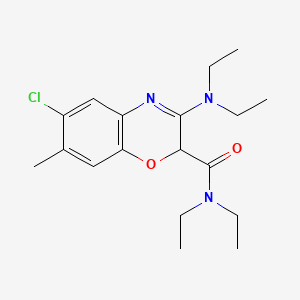


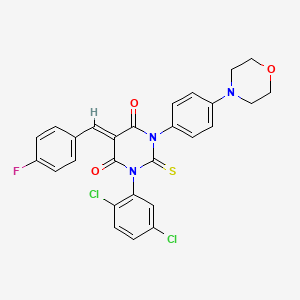
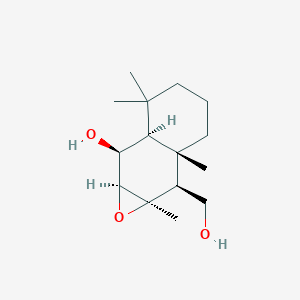
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)


